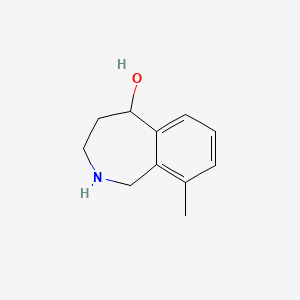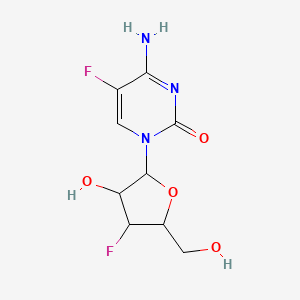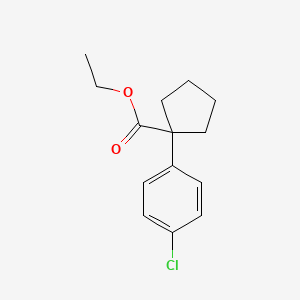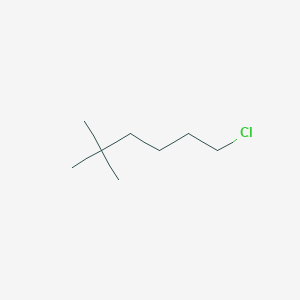
(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride, often involves condensation reactions. Common methods include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can significantly impact the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including those involved in inflammation, microbial growth, and cancer cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
(S)-2-Amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide hydrochloride is unique due to its specific structure, which includes an amino group and a thiophene ring. This structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives .
Propiedades
Fórmula molecular |
C10H16N2OS |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-(thiophen-2-ylmethyl)butanamide |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)9(11)10(13)12-6-8-4-3-5-14-8/h3-5,7,9H,6,11H2,1-2H3,(H,12,13) |
Clave InChI |
RXHHYGNEBSAKGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1=CC=CS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12097009.png)

![2-[8-(benzyloxy)-6-(ethylsulfanyl)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12097030.png)
![propyl 4-ethyl-4-hydroxy-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B12097038.png)
![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)





![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)


